![molecular formula C20H15N3O4 B2649495 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one CAS No. 1260713-38-9](/img/structure/B2649495.png)

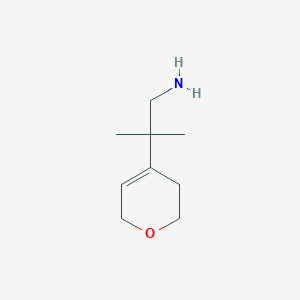

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

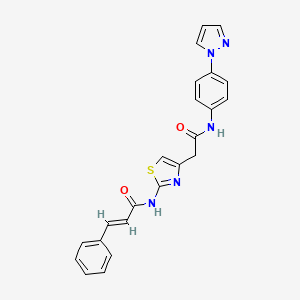

The compound “3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one” is a novel organoselenium compound incorporating the benzo[d][1,3]dioxole subunit . It is part of a class of compounds that have been explored for their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Synthesis Analysis

The synthesis of this compound involves a direct and concise method using stable and readily available starting material . The compound was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Molecular Structure Analysis

The molecular structure of this compound has been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry are also reported .Chemical Reactions Analysis

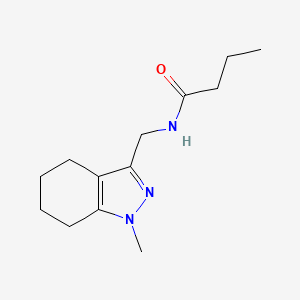

The chemical reactions involved in the synthesis of this compound include the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .科学的研究の応用

Synthesis Methodologies

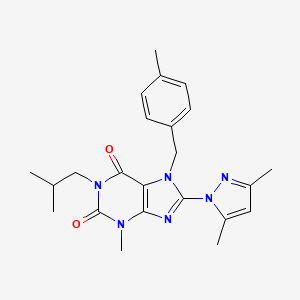

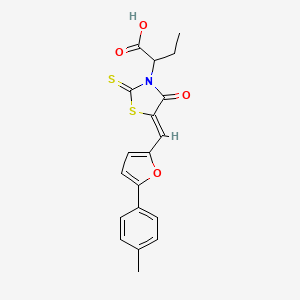

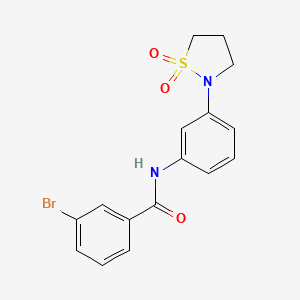

Research efforts have been directed towards the synthesis of compounds featuring oxadiazole and quinazolinone rings due to their potential in medicinal chemistry and material science. For instance, substituted N-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and N-(2-Thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones, showcasing a method to construct complex molecules with potential pharmacological activities (Chau, Saegusa, & Iwakura, 1982).

Biological Activities

Several studies have evaluated the analgesic and anti-inflammatory activities of new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety. These compounds exhibited potent analgesic and anti-inflammatory activities in animal models, highlighting their potential as pharmaceutical agents (Dewangan et al., 2016). Another research focus has been on the cytotoxic evaluation of novel hexahydroquinoline derivatives containing a benzofuran moiety against human hepatocellular carcinoma cell lines, indicating promising inhibitory effects on cancer cell growth (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).

Material Sciences

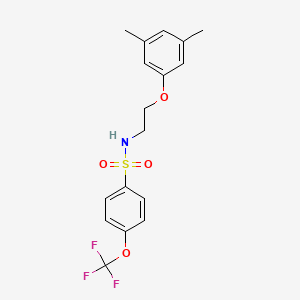

The nonlinear optical properties of benzimidazobenzophenanthroline type ladder polymers have been studied, with findings showing significant third-order optical susceptibilities. Such materials are crucial for the development of optical devices and sensors (Lindle et al., 1990).

将来の方向性

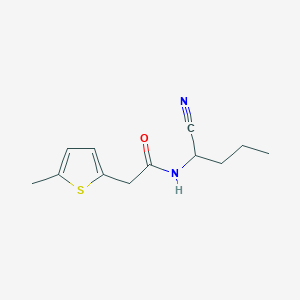

The wide spectrum of attractive utilization of organoselenium compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future directions could include further exploration of the potential applications of this compound in various fields, as well as the development of new synthesis methods and the study of its biological effects.

特性

IUPAC Name |

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-2-23-10-14(18(24)13-5-3-4-6-15(13)23)20-21-19(22-27-20)12-7-8-16-17(9-12)26-11-25-16/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRWUJBPWUWLQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2649413.png)

![N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2649418.png)

![7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649422.png)

![4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide](/img/structure/B2649429.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2649430.png)

![N-{[1,1'-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B2649434.png)